5-氨基-1H-吲唑-3-羧酸盐酸盐

描述

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

科学研究应用

Pharmaceutical Development

Key Role as an Intermediate:

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. It has been identified as a precursor for compounds that act on nicotinic acetylcholine receptors, which are crucial in treating conditions like Alzheimer's disease and schizophrenia .

Case Study:

In a study focusing on indazole derivatives, researchers synthesized various compounds that demonstrated significant activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding affinity of these derivatives was enhanced by the presence of the amino group from 5-amino-1H-indazole-3-carboxylic acid, leading to potential anti-inflammatory drugs .

Biochemical Research

Enzyme Inhibition Studies:

This compound has been employed in studies investigating enzyme inhibition and protein interactions. It provides insights into cellular mechanisms and potential therapeutic targets by acting as an inhibitor for specific enzymes such as COX-2 .

Research Findings:

Recent research highlighted its role in elucidating the structure-function relationship of proteins involved in metabolic pathways. By inhibiting key enzymes, scientists can better understand metabolic dysregulation associated with diseases like diabetes .

Agricultural Chemistry

Development of Agrochemicals:

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is being explored for its potential in creating agrochemicals aimed at improving crop protection and yield. Its unique properties allow for innovative formulations that can enhance the efficacy of existing pesticides and herbicides .

Application Example:

Studies have indicated that formulations incorporating this compound can improve the resistance of crops to pests and diseases, thereby increasing overall agricultural productivity .

Material Science

Advanced Material Development:

The compound is also investigated for its applications in material science, particularly in the development of polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials .

Material Properties:

Research has shown that incorporating 5-amino-1H-indazole-3-carboxylic acid into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Targeting neurological disorders, e.g., Alzheimer's disease |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways and therapeutic targets |

| Agricultural Chemistry | Development of agrochemicals | Enhanced crop protection and yield |

| Material Science | Advanced materials development | Improved thermal stability and mechanical strength |

作用机制

Target of Action

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a type of indazole derivative . Indazole derivatives have been found to interact with various targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress responses . Another potential target is the Sphingosine-1 phosphate receptor-1 (S1P1) , which is involved in maintaining endothelial barrier integrity .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . For instance, they can inhibit CHK1 and CHK2 kinases, potentially leading to cell cycle arrest and apoptosis . They can also activate or desensitize S1P1, influencing endothelial barrier integrity and lymphocyte circulation .

Biochemical Pathways

The biochemical pathways affected by 5-Amino-1H-indazole-3-carboxylic acid hydrochloride are likely to be those involving its targets. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle and trigger apoptosis . The modulation of S1P1 can affect the sphingosine-1-phosphate signaling pathway, influencing endothelial barrier integrity and lymphocyte circulation .

Result of Action

The molecular and cellular effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride are likely to be related to its mode of action. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis . The modulation of S1P1 can influence endothelial barrier integrity and lymphocyte circulation . Some indazole derivatives have shown antitumor activity , suggesting potential therapeutic applications for 5-Amino-1H-indazole-3-carboxylic acid hydrochloride.

生化分析

Biochemical Properties

5-Amino-1H-indazole-3-carboxylic acid hydrochloride plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways. The interaction between 5-Amino-1H-indazole-3-carboxylic acid hydrochloride and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their function and stability, which further influences biochemical pathways .

Cellular Effects

The effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes in gene expression can have downstream effects on cellular metabolism, impacting the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, 5-Amino-1H-indazole-3-carboxylic acid hydrochloride has been shown to inhibit protein kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro studies have shown that prolonged exposure to 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can lead to sustained changes in cell signaling pathways and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health . At high doses, 5-Amino-1H-indazole-3-carboxylic acid hydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the indazole ring can be achieved using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

化学反应分析

Types of Reactions

5-Amino-1H-indazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride or iron powder are commonly used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Coupling Reactions: Coupling agents like carbodiimides (e.g., EDC) are used for amide bond formation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indazole derivatives.

Coupling Reactions: Amides or esters.

相似化合物的比较

Similar Compounds

Indazole-3-carboxylic acid: Lacks the amino group at the 5-position.

5-Nitro-1H-indazole-3-carboxylic acid: Contains a nitro group instead of an amino group.

1H-indazole-3-carboxylic acid: Lacks the amino group at the 5-position.

Uniqueness

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is unique due to the presence of both the amino group at the 5-position and the carboxylic acid group at the 3-position. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

生物活性

5-Amino-1H-indazole-3-carboxylic acid hydrochloride (commonly referred to as 5-AI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

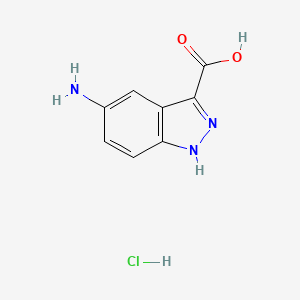

Chemical Structure and Properties

5-AI is characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring. This unique structure contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 179.16 g/mol |

| CAS Number | 4498-67-3 |

| Solubility | Soluble in water |

5-AI operates primarily through the inhibition of specific kinases, including CHK1 and CHK2, which are critical regulators of the cell cycle. By inhibiting these kinases, 5-AI can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it interacts with the sphingosine-1 phosphate receptor-1 (S1P1), influencing various signaling pathways that regulate cell survival and proliferation .

Biochemical Pathways

The inhibition of CHK1 and CHK2 leads to:

- Disruption of DNA damage response mechanisms.

- Induction of apoptosis in tumor cells.

- Modulation of cellular metabolism and growth.

Anticancer Properties

Research has demonstrated that 5-AI exhibits promising anticancer activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival .

Antimicrobial Activity

In addition to its anticancer effects, 5-AI has shown antimicrobial properties. Studies indicate that it possesses activity against Candida species, including Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.807 mM against C. albicans, suggesting potential as an antifungal agent .

Case Studies

- Anticandidal Activity : A study evaluated a series of indazole derivatives, including 5-AI, for their efficacy against C. albicans and C. glabrata. The results indicated that modifications to the indazole structure could enhance antifungal activity, with some compounds demonstrating significant potency at low concentrations .

- Cancer Cell Studies : In a series of experiments on breast cancer cell lines, treatment with 5-AI resulted in increased levels of apoptotic markers and decreased cell viability, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

The biological activity of 5-AI can be compared with other indazole derivatives:

| Compound | Activity | Remarks |

|---|---|---|

| Indazole-3-carboxylic acid | Moderate anticancer activity | Lacks amino group at the 5-position |

| 5-Nitro-1H-indazole-3-carboxylic acid | Limited antimicrobial properties | Contains a nitro group instead of an amino group |

| 1H-indazole-3-carboxylic acid | Low biological activity | Lacks amino group at the 5-position |

属性

IUPAC Name |

5-amino-1H-indazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUSLAIRVAUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。